Spdb-DM4

Vue d'ensemble

Description

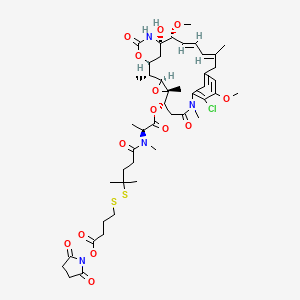

SPDB-DM4 is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs). It uses the maytansine-based payload (DM4, a tubulin inhibitor) via a SPDB linker, exhibiting potent anti-tumor activity .

Synthesis Analysis

The synthesis of SPDB-DM4 involves the conjugation of DM4 to the SPDB linker. DM4 belongs to Maytansinoids, a group of cytotoxins structurally similar to rifamycin, geldanamycin, and ansatrienin . The SPDB linker is a disulfide linker, extensively exploited as a chemically labile linkage . An ADC using the sulfo-SPDB linker with DM4 was found to be more potent against an MDR expressing cell line .Molecular Structure Analysis

The molecular formula of SPDB-DM4 is C46 H63 Cl N4 O14 S2 . Its molecular weight is 995.59 .Chemical Reactions Analysis

The chemical reactions involved in the functioning of SPDB-DM4 are complex. The ADCs are comprised of an antibody to which a cytotoxic agent is attached through a linker . The antibodies are generally fully humanized monoclonal antibodies (mAbs) which have high selectivity for tumor-associated antigens .Physical And Chemical Properties Analysis

SPDB-DM4 has a molecular weight of 995.594 . More detailed physical and chemical properties might require specific laboratory testing.Applications De Recherche Scientifique

Trisulfide modification of antibodies affects the properties of ADCs manufactured using thiol chemistry. In a study, the presence of a trisulfide bond in monoclonal antibodies (mAbs) conjugated to DM4 cytotoxic payload through a disulfide-bond linker sulfo-SPDB (sSPDB) was investigated. It was found that the drug-to-antibody ratio (DAR) slightly increased for conjugates made from antibodies with higher levels of trisulfide bonds, impacting the ADC's effectiveness and stability (Liu et al., 2017).

The use of SPDB in ADCs was explored in the development of an anti-LAMP1 antibody-drug conjugate SAR428926. This ADC consists of a monoclonal antibody against lysosome-associated membrane protein 1 (LAMP1) conjugated via the SPDB linker to the cytotoxic maytansinoid DM4. The SPDB linker's resistance to cleavage in the bloodstream may increase stability and reduce toxicity of the ADC (2020).

A sensitive ELISA method for measuring catabolites of ADCs in cancer cells was developed, exemplified for maytansinoid ADCs, including those with SPDB-DM4 linkers. This method enables screening of multiple ADC parameters such as linkers and antibodies across various cell lines, contributing to the optimization of ADC design (Salomon & Singh, 2015).

Another study examined the anti-tumor effect of the CD138-specific monoclonal antibody nBT062 conjugated with maytansinoid derivatives, including SPDB-DM4, against multiple myeloma cells. The study demonstrated significant inhibition of tumor growth and prolonged host survival in mouse models, highlighting the therapeutic potential of SPDB-DM4 conjugates in treating multiple myeloma (Ikeda et al., 2009).

A study on the tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates found that SPDB-DM4 and other disulfide-linked conjugates showed target-dependent tumor metabolites and were nearly 1000 times more cytotoxic than more hydrophilic linker-maytansinoids when added extracellularly. This insight is crucial for understanding the efficacy of SPDB-DM4 in cancer therapy (Erickson et al., 2010).

Orientations Futures

There are several future directions for the development of ADCs like SPDB-DM4. The design of ADCs is a challenge in terms of extracellular stability and intracellular release. Significant research efforts are now being directed toward the production of discrete, homogeneous ADC products, via site-specific conjugation . There is also interest in improving the therapeutic window of ADCs by increasing efficacy while lowering target-mediated toxicity in normal tissue .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVNQRWLLQGEIB-BAQPUJNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63ClN4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spdb-DM4 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

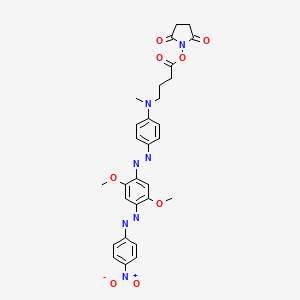

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)